molecular formula C7H16OS2 B8412820 2-Hydroxymethyl-2-n-propylpropan-1,3-dithiol

2-Hydroxymethyl-2-n-propylpropan-1,3-dithiol

Cat. No. B8412820
M. Wt: 180.3 g/mol
InChI Key: SIFBLHJZWQKFEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04985582

Procedure details

2-hydroxymethyl-2-n-propyl-propan-1,3-dithiol was prepared in an analogous manner to 2-i-butyl-2-hydroxymethyl-propan-1,3-dithiol starting from 2-benzyloxymethyl-2-n-propyl-propan-1,3-diol.
Name
2-i-butyl-2-hydroxymethyl-propan-1,3-dithiol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-benzyloxymethyl-2-n-propyl-propan-1,3-diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]([CH2:10][OH:11])([CH2:8][SH:9])[CH2:6][SH:7])[CH:2](C)[CH3:3].C(OCC(CCC)(CO)CO)C1C=CC=CC=1>>[OH:11][CH2:10][C:5]([CH2:1][CH2:2][CH3:3])([CH2:8][SH:9])[CH2:6][SH:7]

Inputs

Step One
Name
2-i-butyl-2-hydroxymethyl-propan-1,3-dithiol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)C(CS)(CS)CO
Name
2-benzyloxymethyl-2-n-propyl-propan-1,3-diol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC(CO)(CO)CCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCC(CS)(CS)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.